molecular formula C9H10O3 B2550873 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol CAS No. 5771-13-1

2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol

Cat. No.: B2550873
CAS No.: 5771-13-1
M. Wt: 166.176
InChI Key: HFJSLKSYNBUEIM-UHFFFAOYSA-N
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Description

2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.176. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2H-1,4-benzodioxin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-9(10)6-11-7-4-2-3-5-8(7)12-9/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJSLKSYNBUEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=CC=CC=C2O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Significance Within the Benzodioxin Framework

The foundational structure of 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol is the 1,4-benzodioxane (B1196944) ring system. This core is formed by the fusion of a benzene (B151609) ring with a 1,4-dioxane (B91453) ring. The "2,3-dihydro" designation indicates that the double bond within the dioxane ring is saturated. The defining features of the titular compound are the substituents on the C2 carbon of the dihydrodioxin ring: a methyl group (-CH₃) and a hydroxyl group (-OH).

This specific substitution pattern creates a chiral center at the C2 position, meaning the molecule can exist as two non-superimposable mirror images or enantiomers. The presence of both a hydroxyl group and a methyl group on the same carbon atom introduces unique steric and electronic properties that can influence the molecule's reactivity and its interactions with biological systems. The hydroxyl group, in particular, can act as both a hydrogen bond donor and acceptor, a critical feature for molecular recognition in many biological processes.

The conformation of the dihydrodioxin ring is typically a half-chair. The positioning of the substituents at the C2 position can be either axial or equatorial, which can significantly impact the compound's stability and properties. For 2-substituted 2,3-dihydro-1,4-benzodioxins, the preferred conformation often places bulkier groups in the equatorial position to minimize steric hindrance.

Structural Details of this compound
FeatureDescription
Core Structure1,4-Benzodioxane (a benzene ring fused to a 1,4-dioxane ring)
Saturation2,3-dihydro (saturated heterocyclic ring)
Substituents at C2One methyl group (-CH₃) and one hydroxyl group (-OH)
ChiralityChiral center at the C2 position

Historical Context of Dihydrobenzodioxin Chemistry Development

The chemistry of benzodioxanes, including the dihydro derivatives, has a rich history. Initially, these compounds were explored for their interesting chemical properties and as derivatives of catechol (1,2-dihydroxybenzene). One of the common historical methods for preparing the 1,4-benzodioxane (B1196944) ring system involves the condensation of a catechol with a suitable two-carbon electrophile.

A foundational approach to synthesizing the 2,3-dihydro-1,4-benzodioxin core is the Williamson ether synthesis, where catechol or a substituted catechol is reacted with a 1,2-dihaloethane in the presence of a base. This method, while effective for the parent ring system, requires modification for the introduction of substituents on the dioxane ring.

The synthesis of 2-substituted dihydrobenzodioxins has evolved to allow for greater control over stereochemistry. Modern synthetic strategies often involve the reaction of a catechol with an epoxide or a chiral precursor to introduce functionality at the C2 and C3 positions. For instance, the reaction of catechol with a substituted epoxide can yield a 2-hydroxymethyl-2,3-dihydro-1,4-benzodioxin, a close structural relative of the compound of interest.

Over the years, the versatility of the benzodioxin scaffold has led to its incorporation into a wide range of compounds with diverse applications, from natural products to pharmaceuticals. tsijournals.com This has driven the development of more sophisticated and efficient synthetic methodologies.

Key Milestones in Dihydrobenzodioxin Synthesis
Synthetic ApproachDescriptionTypical Reactants
Williamson Ether SynthesisA classical method for forming the dioxane ring.Catechol and 1,2-dihaloethane
Epoxide Ring-OpeningReaction of catechol with an epoxide to introduce substituents.Catechol and a substituted epoxide (e.g., epichlorohydrin)
Biomimetic Oxidative CouplingMimics natural biosynthetic pathways to form complex benzodioxane lignans. connectjournals.comPhenolic precursors and an oxidizing agent (e.g., potassium ferricyanide) connectjournals.com

Advanced Spectroscopic and Analytical Characterization of 2 Methyl 2,3 Dihydro 1,4 Benzodioxin 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional spectra, a complete picture of the carbon framework and the relative orientation of substituents can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol is expected to show distinct signals for the methyl, methylene, hydroxyl, and aromatic protons. The chemical shifts (δ) are influenced by the electronegativity of nearby atoms and anisotropic effects from the benzene (B151609) ring.

The aromatic protons (H-5, H-6, H-7, H-8) are anticipated to appear in the downfield region (approximately 6.8-7.0 ppm) as a complex multiplet due to their distinct chemical environments and spin-spin coupling.

The methylene protons of the dioxane ring (H-3) are diastereotopic due to the adjacent chiral center (C-2). They are expected to resonate as two distinct signals, likely doublets of doublets, in the range of 3.9-4.3 ppm.

The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift is variable (2.0-4.0 ppm), depending on concentration and solvent.

The methyl protons (H-9) are expected to appear as a singlet in the upfield region (around 1.5 ppm), being shielded by the saturated carbon to which they are attached.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display nine distinct signals, corresponding to each unique carbon atom in the molecule.

The aromatic carbons are expected in the 115-145 ppm region. The two carbons bonded to oxygen (C-4a, C-8a) will be the most downfield in this group, appearing around 142-144 ppm. The other four aromatic carbons (C-5, C-6, C-7, C-8) will resonate between 117-123 ppm.

The quaternary C-2 carbon , bearing both a hydroxyl and a methyl group, is expected to appear significantly downfield in the aliphatic region, around 95-100 ppm, due to the deshielding effect of the attached oxygen atom.

The methylene carbon (C-3) of the dioxane ring is anticipated around 64-68 ppm. scirp.org

The methyl carbon (C-9) will be the most upfield signal, expected around 25-30 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom PositionPredicted ¹H Chemical Shift (ppm)MultiplicityPredicted ¹³C Chemical Shift (ppm)
2--97.5
34.25 / 4.05d / d66.0
4a--143.5
56.85-6.95m122.5
66.85-6.95m121.0
76.85-6.95m121.5
86.85-6.95m117.0
8a--142.0
9 (CH₃)1.55s27.0
2-OH2.5 (broad)s (br)-

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and for determining the molecule's connectivity and spatial arrangement. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between the adjacent aromatic protons and, critically, between the two diastereotopic protons on C-3.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This technique would definitively link the proton signals for the methyl, methylene, and aromatic groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is vital for piecing together the molecular skeleton. For instance, correlations would be expected from the methyl protons (H-9) to the quaternary carbon C-2 and the methylene carbon C-3. The methylene protons (H-3) would show correlations to C-2 and the aromatic carbon C-4a.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. A key NOESY correlation would be expected between the methyl protons (H-9) and one of the methylene protons on C-3, helping to establish their relative spatial orientation.

Table 2: Expected Key 2D NMR Correlations
ExperimentCorrelating NucleiInformation Gained
COSYAromatic H's ↔ Adjacent Aromatic H'sH-3a ↔ H-3bConfirms neighboring protons on the benzene and dioxane rings.
HSQCH-3 ↔ C-3Aromatic H's ↔ Aromatic C'sH-9 (CH₃) ↔ C-9 (CH₃)Directly links protons to their attached carbons.
HMBCH-9 (CH₃) ↔ C-2, C-3H-3 ↔ C-2, C-4aAromatic H's ↔ Quaternary Aromatic C's (C-4a, C-8a)Establishes the connectivity across the entire molecular framework.
NOESYH-9 (CH₃) ↔ H-3 (one of the diastereotopic protons)H-3 ↔ H-5Provides through-space proximity information for stereochemical assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and subsequent fragmentation. The mass-to-charge ratio (m/z) of these fragments is detected, producing a unique mass spectrum. For this compound (C₉H₁₀O₃), the molecular weight is 166.17 g/mol .

Molecular Ion (M⁺): A peak at m/z = 166 would correspond to the intact molecular ion.

Fragmentation Pattern: The fragmentation is dictated by the stability of the resulting ions. A primary fragmentation event would be the loss of a methyl radical (•CH₃) via alpha-cleavage, leading to a stable oxonium ion at m/z = 151. Subsequent loss of a molecule of carbon monoxide (CO) could lead to a fragment at m/z = 123. Another significant fragmentation pathway involves the cleavage of the dioxane ring, potentially leading to a fragment corresponding to the pyrocatechol (B87986) radical cation at m/z = 110. A peak at m/z = 43, corresponding to the acetyl cation [CH₃CO]⁺, is also plausible from rearrangement and cleavage.

Table 3: Predicted Key Fragments in the EI Mass Spectrum
m/zProposed Fragment IonFormula of Loss
166[M]⁺ (Molecular Ion)-
151[M - CH₃]⁺•CH₃
123[M - CH₃ - CO]⁺•CH₃, CO
110[C₆H₆O₂]⁺ (Pyrocatechol radical cation)C₃H₄O
43[C₂H₃O]⁺ (Acetyl cation)C₇H₇O₂

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. liverpool.ac.uk A sample containing this compound would first be injected into the gas chromatograph, where it would travel through a capillary column. chemicalbook.com Based on its volatility and interaction with the column's stationary phase, it would elute at a specific retention time, separating it from other components in a mixture. liverpool.ac.ukchemicalbook.com Upon exiting the GC column, the molecule would enter the mass spectrometer's ion source, be ionized (typically by electron impact), and fragmented. The resulting mass spectrum would be recorded, serving as a chemical fingerprint. By matching both the retention time and the mass spectrum to that of a known standard, or by interpreting the fragmentation pattern, the compound can be unequivocally identified. ncssm.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies (wavenumbers), making IR an excellent tool for identifying which functional groups are present.

For this compound, the key absorptions would be:

O-H Stretch: A strong, broad absorption band between 3500-3200 cm⁻¹ is characteristic of the hydroxyl group (alcohol).

Aromatic C-H Stretch: A sharp absorption band appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) indicates the C-H bonds of the benzene ring.

Aliphatic C-H Stretch: Absorption bands just below 3000 cm⁻¹ (typically 2990-2850 cm⁻¹) are due to the C-H bonds of the methyl and methylene groups.

Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the benzene ring.

C-O Stretch: Strong absorption bands in the 1270-1000 cm⁻¹ region are expected for the C-O bonds of the ether linkages in the dioxane ring and the C-O bond of the tertiary alcohol.

Table 4: Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3500-3200O-H StretchAlcoholStrong, Broad
3100-3000C-H StretchAromaticMedium
2990-2850C-H StretchAliphaticMedium
1600-1450C=C StretchAromatic RingMedium-Weak
1270-1200C-O Stretch (Aryl Ether)EtherStrong
1100-1000C-O Stretch (Alcohol)AlcoholStrong

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a cornerstone technique for elucidating the empirical formula of a newly synthesized or isolated compound. For this compound, which has a molecular formula of C₉H₁₀O₃, the theoretical elemental composition can be calculated based on the atomic masses of carbon, hydrogen, and oxygen. chemicalbook.comnist.gov This analysis provides the percentage by mass of each element in the compound, serving as a fundamental check of its identity and purity.

The most common method for determining carbon and hydrogen content is combustion analysis. In this process, a weighed sample of the compound is heated to a high temperature in the presence of excess oxygen. The combustion converts all carbon to carbon dioxide (CO₂) and all hydrogen to water (H₂O). By precisely measuring the mass of the CO₂ and H₂O produced, the mass percentages of carbon and hydrogen in the original sample can be calculated. The percentage of oxygen is typically determined by difference.

While data for the parent compound is not extensively published, the utility of elemental analysis is well-documented for its derivatives. In the synthesis and characterization of novel sulfonamide derivatives of 1,4-benzodioxane (B1196944), elemental analysis (specifically CHN analysis for Carbon, Hydrogen, and Nitrogen) is routinely used to confirm that the synthesized product matches the expected structure. scielo.brscielo.br The experimentally found values are compared against the theoretically calculated percentages. A close agreement between the found and calculated values, typically within ±0.4%, is considered a confirmation of the proposed empirical formula.

For instance, the elemental analysis of a derivative, 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-phenylacetamide, was performed to validate its molecular formula of C₂₃H₂₂N₂O₅S. scielo.br The results obtained were in strong agreement with the calculated values, substantiating the successful synthesis of the target molecule.

Below is a data table illustrating the comparison between calculated and experimentally found elemental compositions for this derivative.

ElementCalculated (%)Found (%)
Carbon (C)63.0063.31
Hydrogen (H)5.065.19
Nitrogen (N)6.396.53

Data derived from the analysis of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-phenylacetamide. scielo.br

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool in the study of this compound and its derivatives, providing robust methods for both the assessment of purity and the separation of compounds from complex mixtures. The choice of chromatographic technique depends on the specific goal, whether it is rapid qualitative analysis, quantitative purity determination, or preparative-scale purification.

Thin-Layer Chromatography (TLC) is frequently employed as a rapid, simple, and inexpensive method to monitor the progress of chemical reactions. For example, during the synthesis of benzodioxine derivatives, TLC can be used to check for the consumption of starting materials and the formation of the desired product. nih.gov By spotting the reaction mixture on a silica gel plate and developing it with an appropriate solvent system (e.g., a mixture of petroleum ether and ethyl acetate), the components separate based on their polarity, allowing for a quick assessment of the reaction's status.

Column Chromatography is the standard method for the purification and separation of 1,4-benzodioxane derivatives on a preparative scale. This technique operates on the same principles as TLC but is used to separate larger quantities of material. For instance, in syntheses that produce positional isomers, such as methyl 8-bromo- and 5-bromo-1,4-benzodioxane-2-carboxylate, column chromatography on silica gel is effective for resolving and isolating each regioisomer from the product mixture. mdpi.com The crude product is loaded onto a column packed with a stationary phase (like silica gel), and a solvent (mobile phase) is passed through, eluting the separated compounds.

High-Performance Liquid Chromatography (HPLC) offers superior resolution and is the premier technique for the quantitative assessment of the purity of this compound. A typical HPLC setup for this class of compounds would involve a C18 reversed-phase column, where the stationary phase is nonpolar. The mobile phase is usually a mixture of a buffered aqueous solution and an organic solvent like acetonitrile. epa.gov A gradient elution, where the composition of the mobile phase is changed over time, allows for the efficient separation of the main compound from any impurities. epa.gov The detector, often a UV-Vis spectrophotometer, quantifies the amount of each substance as it elutes from the column, providing a precise measure of purity.

The following table summarizes the applications of these key chromatographic techniques for 1,4-benzodioxane-based compounds.

Chromatographic TechniquePrimary ApplicationScaleKey Information Provided
Thin-Layer Chromatography (TLC)Reaction monitoring, qualitative analysisAnalyticalRapid identification of components, reaction progress nih.gov
Column ChromatographyPurification, isomer separationPreparativeIsolation of pure compounds from mixtures mdpi.com
High-Performance Liquid Chromatography (HPLC)Purity assessment, quantificationAnalyticalHigh-resolution separation, precise purity percentage epa.gov

Based on a comprehensive search for scientific literature, it is not possible to generate the requested article on the computational and theoretical studies of This compound .

The user's instructions require that the article focus solely on "this compound" and that all content strictly adheres to the provided outline. Without specific computational data from research on this molecule, generating a thorough, informative, and scientifically accurate article that meets these requirements is not feasible. Providing general information on the computational methods or using data from related benzodioxin derivatives would violate the explicit constraints of the request.

Synthesis and Chemical Transformation of Advanced Benzodioxin Derivatives and Analogs

Derivatives with Modifications on the Benzene (B151609) Ring

The aromatic benzene ring of the 2,3-dihydro-1,4-benzodioxin system serves as a versatile platform for introducing a variety of substituents, thereby modulating the electronic and steric properties of the molecule. These modifications can significantly influence the reactivity and biological activity of the resulting derivatives. Common synthetic strategies involve the use of substituted catechols as starting materials or the direct functionalization of the pre-formed benzodioxin ring.

A key approach to synthesizing benzene ring-modified derivatives involves the reaction of appropriately substituted catechols with suitable three-carbon synthons. For instance, the synthesis of 2,3-dihydrobenzo[b] acs.orgeurekaselect.comdioxine-5-carboxamide and its nitro-substituted analogs begins with 2,3-dihydroxybenzoic acid. Esterification followed by alkylation with 1,2-dibromoethane (B42909) yields the cyclized methyl 2,3-dihydrobenzo[b] acs.orgeurekaselect.comdioxine-5-carboxylate. Subsequent nitration using a mixture of nitric acid and trifluoroacetic acid introduces nitro groups at the C7 or C8 positions of the benzene ring. The corresponding amino derivatives can then be obtained through catalytic hydrogenation. eurekaselect.com

Another common modification is the introduction of sulfamoyl groups. The synthesis of 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins has been reported, highlighting the accessibility of these derivatives for further chemical exploration. Furthermore, the synthesis of N-substituted derivatives starting from 2,3-dihydro-1,4-benzodioxin-6-amine has been extensively studied. Reaction with sulfonyl chlorides, followed by further derivatization, provides a library of compounds with diverse functionalities on the benzene ring. fiveable.meepa.gov

The following table summarizes some examples of benzene ring-modified 2,3-dihydro-1,4-benzodioxin derivatives.

Substituent on Benzene RingStarting MaterialSynthetic MethodReference
5-Carboxamide2,3-Dihydroxybenzoic acidEsterification, cyclization, hydrolysis, amidation eurekaselect.com
7-Nitro2,3-Dihydrobenzo[b] acs.orgeurekaselect.comdioxine-5-carboxamideNitration (HNO₃/TFA) eurekaselect.com
8-Nitro2,3-Dihydrobenzo[b] acs.orgeurekaselect.comdioxine-5-carboxamideNitration (HNO₃/TFA) eurekaselect.com
7-Amino7-Nitro-2,3-dihydrobenzo[b] acs.orgeurekaselect.comdioxine-5-carboxamideCatalytic Hydrogenation eurekaselect.com
8-Amino8-Nitro-2,3-dihydrobenzo[b] acs.orgeurekaselect.comdioxine-5-carboxamideCatalytic Hydrogenation eurekaselect.com
6-Sulfonamidoacetamide2,3-Dihydro-1,4-benzodioxin-6-amineSulfonylation, Alkylation fiveable.meepa.gov

Derivatives with Substitutions on the Dioxane Ring (e.g., 2-methyl, 2-carboxyl, 2-amine derivatives)

Modifications on the dioxane ring of the 2,3-dihydro-1,4-benzodioxin scaffold, particularly at the C2 position, are crucial for introducing chirality and diverse functional groups that can significantly impact the molecule's properties. The synthesis of derivatives bearing 2-methyl, 2-carboxyl, and 2-amine functionalities has been a subject of considerable research.

The introduction of a carboxyl group at the C2 position is a common strategy to create versatile intermediates. For instance, ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate can be synthesized by reacting catechol with ethyl 2,3-dibromopropionate in the presence of a base like potassium carbonate. acs.org This carboxylate derivative can then be hydrolyzed to the corresponding carboxylic acid, which serves as a precursor for the synthesis of various amides and other derivatives. The synthesis of 1,4-benzodioxan-2-carboxamides has been well-documented, highlighting the utility of the C2-carboxyl group as a handle for further functionalization. dntb.gov.ua

The synthesis of 2-amino-substituted derivatives often involves multi-step sequences. While direct amination can be challenging, indirect methods, such as the conversion of a carboxylic acid to an amide followed by a Hofmann rearrangement, or the reduction of a 2-azido derivative, can be employed. The synthesis of various 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(substituted-phenyl)acetamides, although the amino group is not directly on the dioxane ring, showcases the chemical transformations involving amino functionalities in the broader benzodioxin family. epa.govnih.gov

The following table provides examples of synthetic approaches to derivatives with substitutions on the dioxane ring.

Substituent at C2Starting MaterialKey Reagents/ReactionReference
Carboxylate (Ester)CatecholEthyl 2,3-dibromopropionate, K₂CO₃ acs.org
Carboxamide1,4-Benzodioxan-2-carboxylic acidAmine, Coupling agents dntb.gov.ua
Amino (as part of a larger substituent)N-(2,3-dihydrobenzo acs.orgeurekaselect.com-dioxin-6-yl)-4-methylbenzenesulfonamide2-Bromo-N-(substituted-phenyl)acetamides, LiH epa.govnih.gov

Development of Bioisosteres for Chemical Exploration

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties to produce a compound with similar biological activity, is a powerful tool in drug design and chemical biology. In the context of 2,3-dihydro-1,4-benzodioxin derivatives, the bioisosteric replacement of the benzene ring with various heterocycles has been explored to modulate physicochemical properties and biological activities.

A prominent example is the replacement of the benzene ring with a pyridine moiety, leading to the formation of 1,4-dioxino[2,3-b]pyridine analogs. acs.orgnih.gov This substitution introduces a nitrogen atom into the aromatic system, which can alter the compound's polarity, hydrogen bonding capabilities, and metabolic stability. The synthesis of these pyridine bioisosteres has yielded derivatives with significant biological interest in areas such as central nervous system and cardiovascular diseases. acs.orgnih.gov

Thiophene is another heterocyclic ring that is often considered a bioisostere of benzene due to its similar size and electronic properties. The replacement of a benzene ring with a thiophene ring has been shown to be well-tolerated in various pharmacologically active scaffolds, sometimes leading to enhanced activity. epa.gov While specific examples directly related to 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol are not extensively documented in the provided search results, the principle of thiophene-for-benzene substitution is a valid strategy for chemical exploration in this class of compounds.

Other five-membered heterocyclic rings such as thiazole and isoxazole have also been utilized as bioisosteres for aromatic systems in medicinal chemistry. libretexts.org These heterocycles offer different electronic distributions and potential interaction points with biological targets compared to the carbocyclic benzene ring. The development of such bioisosteres of 2,3-dihydro-1,4-benzodioxin derivatives represents a promising avenue for the discovery of novel compounds with fine-tuned properties.

The table below illustrates common bioisosteric replacements for the benzene ring in the context of benzodioxin and related structures.

Original MoietyBioisosteric ReplacementRationale for ReplacementReference
BenzenePyridineIntroduce nitrogen for altered polarity, H-bonding, and metabolism. acs.orgnih.gov acs.orgnih.gov
BenzeneThiopheneSimilar size and electronics to benzene; can modulate activity. epa.gov epa.gov
PhenylThiazoleIntroduce heteroatoms for different electronic and interaction properties. libretexts.org libretexts.org
PhenylIsoxazoleAlter electronic distribution and potential for hydrogen bonding.

Synthesis of Spiro and Fused Polycyclic Systems Containing Benzodioxin Moieties

The construction of spiro and fused polycyclic systems incorporating the 1,4-benzodioxin moiety leads to structurally complex and three-dimensionally diverse molecules. These intricate architectures can offer unique pharmacological profiles due to their rigid conformations and specific spatial arrangements of functional groups.

A notable achievement in this area is the synthesis of spiro(1,4-benzodioxin-2,4′-piperidines) and spiro(1,4-benzodioxin-2,3′-pyrrolidines). A convenient procedure for their preparation has been developed starting from 2-fluorophenol. The key steps involve the acid-catalyzed condensation of 2-fluorophenol with an appropriate epoxide to form a primary alcohol, followed by an intramolecular cyclization facilitated by a strong base like sodium hydride in DMF to construct the 1,4-benzodioxin ring. acs.org

The synthesis of fused polycyclic systems often involves intramolecular cyclization reactions. For instance, the synthesis of 1,3,4-thiadiazole-fused- acs.orgeurekaselect.comnih.gov-thiadiazole derivatives incorporating a 1,4-benzodioxin moiety has been achieved through a molecular iodine-promoted oxidative cyclization. eurekaselect.com This approach allows for the construction of complex heterocyclic systems fused to the benzodioxin core. Furthermore, palladium-catalyzed intramolecular C-H/C-H biaryl coupling reactions have been utilized to construct dibenzo-fused five-membered heterocycles, a strategy that could be adapted for the synthesis of fused benzodioxin systems. nih.gov

The following table summarizes synthetic strategies towards spiro and fused benzodioxin systems.

System TypeSynthetic ApproachKey TransformationReference
Spiro(1,4-benzodioxin-2,4′-piperidines)Condensation and Intramolecular CyclizationNaH-mediated ring closure of a primary alcohol derived from 2-fluorophenol and an epoxide. acs.org
Spiro(1,4-benzodioxin-2,3′-pyrrolidines)Condensation and Intramolecular CyclizationNaH-mediated ring closure of a primary alcohol derived from 2-fluorophenol and an epoxide. acs.org
Fused 1,3,4-Thiadiazole- acs.orgeurekaselect.comnih.gov-thiadiazoleOxidative CyclizationIodine-mediated [3+2] oxidative cyclization. eurekaselect.com
Fused Polycyclic HeteroaromaticsIntramolecular C-H/C-H CouplingPalladium-catalyzed intramolecular biaryl coupling. nih.gov
Imidazole-fused 1,4-BenzoxazepinesIntramolecular CyclizationBase-mediated 7-exo-dig cyclization of propargyl-substituted benzimidazoles. benthamscience.com

Structure-Reactivity Relationship Studies in Benzodioxin Systems

Understanding the relationship between the structure of benzodioxin derivatives and their chemical reactivity is crucial for designing efficient synthetic routes and for predicting their behavior in various chemical and biological environments. These studies often focus on how substituents on both the benzene and dioxane rings influence the electronic properties and stereochemistry of the molecule, which in turn dictates its reactivity.

The reactivity of the benzene ring in electrophilic aromatic substitution is significantly affected by the nature of the substituents present. Electron-donating groups, such as hydroxyl or methoxy (B1213986) groups, activate the ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups, like nitro or carbonyl functionalities, deactivate the ring. lumenlearning.comlumenlearning.comopenstax.org This principle is fundamental in planning the synthesis of substituted benzodioxin derivatives, as the position and nature of existing substituents will direct the regioselectivity of subsequent reactions.

The stereochemistry at the C2 position of the dioxane ring plays a critical role in the reactivity and biological activity of 2-substituted-1,4-benzodioxan derivatives. For instance, studies on certain 1,4-dioxane (B91453) derivatives have shown that the enantiomers can exhibit reversed selectivity for different biological receptors. acs.orgnih.gov This highlights the importance of stereocontrol in the synthesis of these compounds. The conformation of the dioxane ring, which can be influenced by the substituents at C2 and C3, also impacts its reactivity. The precise spatial arrangement of atoms, as can be determined by techniques like Nuclear Overhauser Effect (NOE) spectroscopy, is a key determinant of molecular properties. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methods used to correlate the chemical structure with biological activity or chemical reactivity, respectively. fiveable.melibretexts.org These models use molecular descriptors to predict the properties of new compounds, thereby guiding the design of derivatives with desired characteristics. For benzodioxin systems, QSAR studies have been employed to understand the structural requirements for interaction with biological targets. nih.gov

Key factors influencing the structure-reactivity relationship in benzodioxin systems are summarized below:

Structural FeatureInfluence on ReactivityMethods of StudyReference
Substituents on Benzene RingModulate electron density, affecting electrophilic aromatic substitution rates and regioselectivity.Kinetic studies, Hammett plots, computational chemistry. lumenlearning.comlumenlearning.comopenstax.org
Stereochemistry at C2Determines enantioselectivity in biological interactions and can influence reaction pathways.Chiral chromatography, X-ray crystallography, polarimetry. acs.orgnih.gov
Conformation of Dioxane RingAffects the spatial arrangement of substituents and accessibility of reaction centers.NMR spectroscopy (e.g., NOESY), computational modeling. mdpi.commdpi.com
Overall Molecular DescriptorsCorrelate with biological activity and chemical reactivity.QSAR and QSRR modeling. fiveable.melibretexts.org

Non Biological Applications and Materials Science Potential of Benzodioxin Derived Compounds

Utilization in Organic Electronics and Electroactive Materials (e.g., Organic Conductors, OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of modern organic electronics, relying on organic semiconductor materials for charge transport. The performance of these devices is largely dictated by the molecular structure and solid-state packing of the active material, which influences charge carrier mobility.

While extensive research has been conducted on various classes of organic semiconductors, including polythiophenes, pentacene, and phthalocyanine (B1677752) derivatives, the specific application of 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol or its direct derivatives in OFETs is not yet widely reported in scientific literature. However, related heterocyclic structures, such as benzodithiophene, have been successfully used to fabricate p-type OFETs. researchgate.net These devices demonstrated notable stability in air compared to pentacene-based transistors, showcasing the potential of incorporating such heterocyclic systems into stable electronic components. researchgate.net

For a benzodioxin-derived compound to function as an effective organic semiconductor, its structure would likely require modification to promote intermolecular π-π stacking and facilitate charge transport. This could involve creating extended conjugated systems by functionalizing the benzene (B151609) ring of the benzodioxin core with electronically active groups. The inherent stability of the benzodioxin ring system could be advantageous in developing robust materials for long-lasting electronic devices. Further research into the synthesis and characterization of such tailored benzodioxin derivatives is necessary to explore their full potential in this domain.

Role as Photoinitiators in Polymerization Processes

Photopolymerization is a process where light is used to initiate a chain reaction to form a polymer, a technology widely used in coatings, adhesives, and 3D printing. This process relies on photoinitiators, molecules that generate reactive species (such as free radicals) upon light absorption. Benzodioxole derivatives, which share a core structure with the compounds of interest, have been identified as effective components in Type II photoinitiating systems.

Type II photoinitiators operate via a bimolecular mechanism, where the photoinitiator in its excited state interacts with a coinitiator (or hydrogen donor) to generate the radicals that start the polymerization. Benzodioxole (BDO) and its derivatives can act as effective coinitiators, typically in conjunction with a sensitizer (B1316253) like benzophenone (B1666685) (BP). rsc.orgresearchgate.net The mechanism involves the excited benzophenone abstracting a hydrogen atom from the benzodioxole ring, creating the initiating radicals. rsc.orgrsc.org

Research has demonstrated several key findings in this area:

Reactivity and Substituent Effects : The efficiency of the BP/benzodioxole system is influenced by substituents on the benzodioxole ring. Electron-donating groups at the 5-position have been shown to increase the reactivity of the system. researchgate.net For instance, the combination of benzophenone with 5-methoxy-1,3-benzodioxole (BDOOMe) exhibits a polymerization rate and final double bond conversion nearly identical to commonly used BP/amine systems. researchgate.net

One-Component Systems : To improve efficiency, researchers have synthesized one-component Type II photoinitiators where the benzophenone and benzodioxole moieties are combined into a single molecule, such as 4-(2-(benzodioxol-5-yloxy)ethoxy)benzophenone (BPC2BDO). nih.gov In such systems, the intramolecular hydrogen abstraction is highly efficient due to the proximity of the two functional groups. nih.gov

Advantages Over Amine Coinitiators : Traditionally, tertiary amines are used as coinitiators with benzophenone. However, benzodioxole derivatives offer significant advantages, including reduced yellowing of the cured polymer and lower cytotoxicity, making them attractive for applications in biomaterials and dental resins. researchgate.net

The table below summarizes the characteristics of various benzodioxole-based photoinitiating systems.

System TypePhotoinitiator / CoinitiatorKey FindingsReference(s)
Bimolecular Benzophenone (BP) / 1,3-Benzodioxole (B145889) (BDO)Functions as an effective Type II system. However, can lead to yellowing in the cured product. rsc.org
Bimolecular Benzophenone (BP) / 2-Phenyl-benzodioxole (PhBDO)PhBDO acts as an effective coinitiator with a reactivity and mechanism similar to unsubstituted BDO. rsc.orgrsc.org
Bimolecular Benzophenone (BP) / 5-Methoxy-1,3-benzodioxole (BDOOMe)The electron-donating methoxy (B1213986) group enhances reactivity, making it comparable to efficient BP/amine systems. researchgate.net
Unimolecular 4-(2-(benzodioxol-5-yloxy)ethoxy)benzophenone (BPC2BDO)Functions as a single-component initiator via intramolecular hydrogen abstraction, with polymerization rates dependent on monomer type and light intensity. nih.gov

Incorporation into Metal-Organic Frameworks (MOFs) and Coordination Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules known as linkers. escholarship.orgcd-bioparticles.net The choice of metal and organic linker dictates the structure, pore size, and chemical properties of the resulting MOF, leading to applications in gas storage, separation, and catalysis. escholarship.orgresearchgate.net

The organic linkers are crucial components and typically possess rigid backbones with coordinating functional groups, most commonly carboxylates, imidazoles, or pyridyls, which bind to the metal centers. researchgate.netresearchgate.netossila.com Despite the vast number of MOFs synthesized, the use of linkers based on the 2,3-dihydro-1,4-benzodioxin scaffold has not been prominently reported.

For a derivative of this compound to be a viable candidate as a MOF linker, it would need to be functionalized with appropriate coordinating groups. For example, the synthesis of a benzodioxin dicarboxylic acid derivative would provide the necessary carboxylate groups to coordinate with metal centers and form a stable, extended framework. The rigid and geometrically well-defined nature of the benzodioxin core could potentially lead to novel MOF topologies and functionalities. The exploration of such derivatives represents an open avenue for the design and synthesis of new MOF materials.

Development of Organic Light-Emitting Device (OLED) Components

Organic Light-Emitting Devices (OLEDs) are a major technology in displays and solid-state lighting, valued for their efficiency, color quality, and flexibility. The performance of an OLED is highly dependent on the properties of the organic materials used in its emissive layer. Recently, derivatives of benzodioxin have been successfully incorporated into high-performance, deep-blue OLEDs.

In a notable study, methyl-substituted benzodioxin-6-amine was used as a donor unit in donor-acceptor phenanthroimidazole derivatives. These compounds, Cz-SBDPI (with a carbazole (B46965) host) and TPA-SBDPI (with a triphenylamine (B166846) host), were designed as electroluminescent materials. The incorporation of the benzodioxin moiety contributed to materials with excellent thermal stability and superior photophysical and electrochemical properties.

Key performance metrics of the developed materials and devices include:

Thermal Stability : The compounds exhibited high glass transition temperatures (Tg) of 199 °C for Cz-SBDPI and 194 °C for TPA-SBDPI, indicating enhanced thermal properties crucial for device longevity.

Electroluminescent Performance : A non-doped device fabricated with Cz-SBDPI as the emissive layer demonstrated impressive performance, achieving a deep-blue emission with Commission Internationale de l'Éclairage (CIE) coordinates of (0.15, 0.06). This device yielded a high brightness, current efficiency, power efficiency, and external quantum efficiency.

The data table below summarizes the performance of the OLED device using the benzodioxin-derived emitter.

ParameterValue
Emitter Compound Cz-SBDPI
Glass Transition Temp. (Tg) 199 °C
Emission Color Deep-Blue
CIE Coordinates (x, y) (0.15, 0.06)
Max. Brightness (L) 12,984 cd/m²
Max. Current Efficiency (ηc) 5.9 cd/A
Max. Power Efficiency (ηp) 5.7 lm/W
Max. External Quantum Efficiency (ηex) 6.2%

These results highlight that the benzodioxin scaffold can be a valuable component in designing cheap and highly efficient electroluminescent materials for OLED applications.

Application as Versatile Chemical Intermediates in Material Synthesis

The 2,3-dihydro-1,4-benzodioxin ring system is a stable and versatile chemical scaffold that serves as a valuable starting point for the synthesis of more complex molecules for various material and medicinal applications. mdpi.comscielo.br Its structure can be readily functionalized at multiple positions, allowing for the introduction of diverse chemical groups and the construction of a wide range of derivatives.

Several synthetic strategies have utilized benzodioxin-based precursors to create novel compounds:

Synthesis of Sulfonamides : N-2,3-dihydrobenzo rsc.orgresearchgate.net-dioxin-6-amine can serve as a key intermediate. It reacts with sulfonyl chlorides, such as 4-methylbenzenesulfonyl chloride, to yield N-(2,3-dihydrobenzo rsc.orgresearchgate.net-dioxin-6-yl)-4-methylbenzenesulfonamide. This parent sulfonamide can then be further derivatized by reacting it with various bromo-acetamides to produce a library of more complex sulfonamide compounds. scielo.br

Synthesis of Carboxamides : Starting from methyl 2,3-dihydroxybenzoate, a reaction with 1,2-dibromoethane (B42909) can form the benzodioxin ring, yielding methyl 2,3-dihydrobenzo[b] rsc.orgresearchgate.netdioxine-5-carboxylate. This ester can then be converted to the corresponding amide, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, which has been explored as a lead compound for further chemical modifications.

Building Chiral Structures : The benzodioxin skeleton can be constructed around existing chiral molecules. For example, a chiral mesylate can react with catechol in basic conditions to form a 2-substituted-2,3-dihydro-1,4-benzodioxine derivative, demonstrating how the benzodioxin unit can be incorporated into complex, stereochemically defined structures. mdpi.com

These examples underscore the utility of the benzodioxin core as a foundational building block in organic synthesis, enabling access to a broad chemical space for the development of new functional materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol, and how do reaction conditions influence yield?

  • Methodology : The compound is often synthesized via condensation reactions or functional group transformations. For example, Dzvinchuk et al. used (Z)-3-acetyl-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol as a precursor for pyrazole derivatives under controlled conditions (e.g., inert atmosphere, stoichiometric reagent ratios) to optimize stereochemical outcomes . Dynamic pH control (e.g., aqueous Na₂CO₃ at pH 10) is critical in analogous benzodioxin sulfonamide syntheses to stabilize intermediates and suppress side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Methodology : IR spectroscopy identifies hydroxyl and ether functional groups via O–H (3200–3600 cm⁻¹) and C–O–C (1250–1050 cm⁻¹) stretches. ¹H NMR resolves stereochemistry: the dihydrobenzodioxin core shows distinct splitting patterns for methyl and hydroxyl protons (δ 1.2–1.5 ppm for CH₃; δ 4.0–5.0 ppm for OH). High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., exact mass 198.1909 for C₁₀H₁₁FO₃ analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in benzodioxin derivatization?

  • Methodology : Lithium hydride (LiH) in DMF selectively activates sulfonamide nitrogen for alkylation/arylation, minimizing competing ether cleavage. Temperature gradients (0°C to room temperature) and slow reagent addition improve yields in multi-step syntheses (e.g., N-substituted sulfonamide derivatives) . Computational modeling (DFT) predicts steric/electronic effects of substituents on regioselectivity, guiding experimental design .

Q. What strategies resolve contradictions in reported biological activity data for benzodioxin derivatives?

  • Methodology : Comparative studies under standardized assays (e.g., MIC for antibacterial activity) reduce variability. For example, sulfonamide derivatives showed potency against S. aureus (MIC 8–16 µg/mL) but required purity >97% (HPLC-validated) to avoid false negatives . Meta-analyses of published data (e.g., PubChem bioactivity datasets) identify outliers caused by impurities or assay protocols .

Q. How do structural modifications (e.g., methyl vs. halogen substituents) affect metabolic stability in vivo?

  • Methodology : Introducing electron-withdrawing groups (e.g., fluorine) at the 7-position reduces cytochrome P450-mediated oxidation. In vitro microsomal assays (rat/human liver microsomes) quantify half-life improvements (e.g., t₁/₂ increased from 2.1 to 6.8 hours for fluorinated analogs) . Mass spectrometry tracks metabolite formation (e.g., hydroxylated or sulfated derivatives) .

Methodological Considerations Table

Research Aspect Key Techniques Critical Parameters References
Synthesis OptimizationpH control, temperature gradientsStoichiometry, inert atmosphere (N₂/Ar)
Structural Characterization¹H NMR, HRMS, IRDeuterated solvents (CDCl₃, DMSO-d₆)
Biological AssaysMIC testing, enzyme inhibition (LOX)Purity validation (HPLC ≥97%), positive controls
Metabolic StabilityLiver microsomal assays, LC-MS/MSSubstrate concentration (10 µM), incubation time

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.